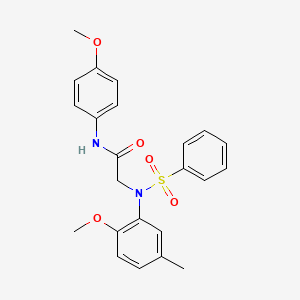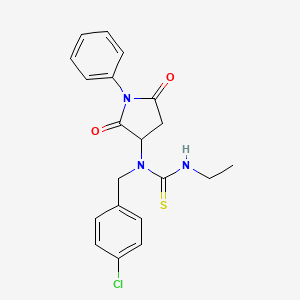
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione, commonly known as Claisen-Schmidt condensation product, is a compound used in various scientific research applications. This compound is synthesized by the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2-methyl-1,5-pentanedione. The resulting product has a yellow crystalline appearance and is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione is not well understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in various physiological processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione have been studied in various in vitro and in vivo models. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione in lab experiments is its ease of synthesis. The Claisen-Schmidt condensation reaction is a simple and efficient method to prepare this compound. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione. One of the major areas of research is the development of novel synthetic methods to prepare this compound and its derivatives. Another area of research is the study of the biological activities of this compound and its derivatives in various disease models. Furthermore, the use of this compound as a starting material for the synthesis of new drugs with improved efficacy and reduced toxicity is also an area of future research.
Métodos De Síntesis
The Claisen-Schmidt condensation reaction is a widely used synthetic method to prepare α,β-unsaturated carbonyl compounds. The reaction involves the condensation of an aldehyde or ketone with an enolate of another carbonyl compound. In the case of 1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione, the reaction is carried out between 4-chlorobenzaldehyde and 2-methyl-1,5-pentanedione in the presence of a base such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
1,5-bis(4-chlorophenyl)-3-isopropyl-2-(2-methyl-1-propen-1-yl)-1,5-pentanedione has been extensively used in scientific research for various purposes. One of the major applications of this compound is in the synthesis of chalcones, which are known for their biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used in the synthesis of α,β-unsaturated ketones, which have been studied for their antimicrobial and antitumor activities.
Propiedades
IUPAC Name |
1,5-bis(4-chlorophenyl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2O2/c1-15(2)13-22(24(28)18-7-11-20(26)12-8-18)21(16(3)4)14-23(27)17-5-9-19(25)10-6-17/h5-13,16,21-22H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHJIUCWJMYXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)C1=CC=C(C=C1)Cl)C(C=C(C)C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5225559.png)
![4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5225577.png)

![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)
![1-(3-chloro-4-methylphenyl)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225592.png)

![N-(3-chlorobenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5225599.png)
![1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene](/img/structure/B5225606.png)

![3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5225618.png)
![4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5225629.png)

